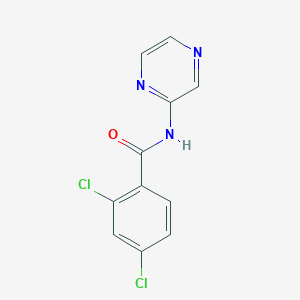

Benzamide, 2,4-dichloro-N-pyrazinyl-

Description

Contextual Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

The benzamide scaffold is a cornerstone in the architecture of numerous biologically active compounds. walshmedicalmedia.com This structural motif, characterized by a benzene (B151609) ring attached to an amide group, provides a versatile platform for molecular design in drug discovery. researchgate.netresearchgate.net The amide bond is a crucial functional group in many biological processes, and its incorporation into a rigid aromatic system allows for specific and high-affinity interactions with biological targets. researchgate.net

Benzamide derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

Anticancer Activity: Many benzamide-containing molecules have been investigated as potent antitumor agents. nih.gov They can exert their effects through various mechanisms, such as the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov

Antimicrobial Properties: The benzamide core is present in compounds exhibiting antibacterial and antifungal properties.

Central Nervous System (CNS) Activity: Certain benzamides are known to interact with receptors in the CNS, leading to applications as antipsychotics and antidepressants. walshmedicalmedia.comnih.gov For instance, some derivatives act as selective sigma-1 receptor agonists. nih.gov

Enzyme Inhibition: The benzamide structure is a key feature in many enzyme inhibitors, targeting enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

The dichlorination pattern at the 2 and 4 positions of the benzene ring in Benzamide, 2,4-dichloro-N-pyrazinyl- is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

Table 1: Pharmacological Applications of Benzamide Scaffolds

| Pharmacological Activity | Examples of Targets/Mechanisms |

|---|---|

| Anticancer | PARP inhibition, Histone Deacetylase (HDAC) inhibition |

| Antimicrobial | Bacterial and fungal cell wall synthesis inhibition |

| CNS Activity | Dopamine and serotonin receptor antagonism, Sigma-1 receptor agonism |

| Enzyme Inhibition | Carbonic anhydrase, Acetylcholinesterase, Cyclooxygenase (COX) |

Role of the Pyrazinyl Moiety in Advanced Chemical Systems

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is another privileged scaffold in medicinal chemistry. nih.govingentaconnect.combenthamdirect.com Its presence in a molecule can impart a range of desirable properties. Pyrazine and its derivatives are found in numerous natural products and are key components of many clinically used drugs. ingentaconnect.comresearchgate.net

The significance of the pyrazinyl moiety stems from several key characteristics:

Hydrogen Bonding Capability: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. nih.govnih.gov

Metabolic Stability: The pyrazine ring is often introduced into drug candidates to improve their metabolic stability.

Diverse Biological Activities: Pyrazine derivatives have been associated with a broad spectrum of biological activities, including anticancer, antitubercular, diuretic, and antidiabetic effects. nih.govingentaconnect.com

The incorporation of a pyrazinyl group into the benzamide structure, as seen in Benzamide, 2,4-dichloro-N-pyrazinyl-, creates a molecule with the potential for multifaceted interactions and a unique pharmacological profile.

Table 2: Biological Activities Associated with the Pyrazinyl Moiety

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antitubercular | Infectious Diseases |

| Diuretic | Cardiovascular |

| Antidiabetic | Endocrinology |

Research Trajectories and Future Perspectives for Benzamide, 2,4-dichloro-N-pyrazinyl-

While specific research on Benzamide, 2,4-dichloro-N-pyrazinyl- is not extensively documented in publicly available literature, the known properties of its constituent moieties provide a strong basis for predicting its potential research trajectories. The combination of a dichlorinated benzamide core with a pyrazinyl ring suggests several promising avenues for future investigation:

Anticancer Drug Discovery: Given the established anticancer properties of both benzamide and pyrazine derivatives, a primary research focus would be the evaluation of Benzamide, 2,4-dichloro-N-pyrazinyl- for its cytotoxic effects against various cancer cell lines. nih.govnih.gov Mechanistic studies could explore its potential as a PARP inhibitor or its ability to interfere with other signaling pathways crucial for cancer cell proliferation.

Antimicrobial Agent Development: The antimicrobial potential of both scaffolds suggests that this compound could be a candidate for the development of new antibiotics or antifungals. Research could focus on its efficacy against drug-resistant strains of bacteria and fungi.

Kinase Inhibition: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The pyrazinyl moiety, in particular, is found in several kinase inhibitors. ingentaconnect.com Future studies could investigate the potential of Benzamide, 2,4-dichloro-N-pyrazinyl- to inhibit specific kinases involved in disease pathogenesis.

Materials Science: Pyrazine derivatives are also of interest in materials science for their coordination chemistry and potential applications in creating metal-organic frameworks (MOFs) and other functional materials. cymitquimica.com The electronic properties of Benzamide, 2,4-dichloro-N-pyrazinyl- could be explored for such applications.

Structure

3D Structure

Properties

CAS No. |

106850-31-1 |

|---|---|

Molecular Formula |

C11H7Cl2N3O |

Molecular Weight |

268.10 g/mol |

IUPAC Name |

2,4-dichloro-N-pyrazin-2-ylbenzamide |

InChI |

InChI=1S/C11H7Cl2N3O/c12-7-1-2-8(9(13)5-7)11(17)16-10-6-14-3-4-15-10/h1-6H,(H,15,16,17) |

InChI Key |

XMMLMPIHXMFOCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, 2,4 Dichloro N Pyrazinyl and Analogues

Classical and Contemporary Approaches to Benzamide (B126) Synthesis

The formation of the benzamide linkage is a cornerstone of organic synthesis, with numerous methods developed over the years. These techniques range from traditional acylation reactions to modern catalytic coupling processes. The choice of method often depends on the specific substrates, desired purity, and reaction scale.

Acylation is a fundamental and widely used method for forming amide bonds. This typically involves the reaction of a carboxylic acid derivative with an amine. The most common acylating agents are acyl chlorides, which are highly reactive and readily couple with amines to form the corresponding amides. chemguide.co.ukkhanacademy.org For instance, the synthesis of N-pyrazinylbenzamides can be achieved through the simple benzoylation of an aminopyrazine with a substituted benzoyl chloride. nih.gov

The reaction between an acyl chloride and an amine is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org This is followed by the elimination of a chloride ion to form the stable amide bond.

Friedel-Crafts acylation represents another important, though less direct, route to certain benzamide structures. Traditionally used to synthesize aromatic ketones from arenes and acyl chlorides or anhydrides, recent advancements have shown that destabilized amides can also serve as substrates in these reactions. nih.gov While amides are generally less reactive than acyl chlorides, specific conditions involving strong acids can facilitate their use in Friedel-Crafts-type reactions. nih.gov Furthermore, direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in a superacid medium provides a direct pathway to primary benzamides. nih.gov

| Method | Acylating Agent | Amine Source | Key Features |

| Acyl Chloride Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Primary/Secondary Amine (e.g., Aminopyrazine) | High reactivity, common laboratory method. chemguide.co.uknih.gov |

| Carboxylic Acid Activation | Carboxylic Acid | Primary/Secondary Amine | Requires coupling agents (e.g., EDCI, HOBt). nih.gov |

| Friedel-Crafts Carboxamidation | Cyanoguanidine | Arene (e.g., Benzene) | Direct conversion of arenes to primary benzamides using superacid. nih.gov |

| Acylation with N-acylbenzotriazoles | N-acylbenzotriazoles | Ammonia (B1221849), Primary/Secondary Amines | Efficient acylation in aqueous ammonia or with amines, yielding various amides. organic-chemistry.org |

A summary of selected methods for benzamide synthesis.

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods offer high efficiency and functional group tolerance, making them invaluable for constructing complex molecules like N-pyrazinyl benzamides.

Palladium-catalyzed reactions are particularly prominent. The Suzuki cross-coupling reaction, for example, can be used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by reacting 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids. mdpi.com This highlights the utility of Suzuki coupling in modifying a pre-formed pyrazinyl amide scaffold. Similarly, the Stille cross-coupling reaction provides a versatile method for C-C bond formation in pyrazine (B50134) chemistry, reacting stannylated pyrazines with halides. rsc.org For instance, the reaction of a stannylated pyrazine with 4-methoxybenzoyl chloride can yield the desired ketone, demonstrating the potential for creating precursors to benzamide analogues. rsc.org

More recent developments focus on direct C-H activation, which avoids the need for pre-functionalized starting materials. rsc.org While still an emerging area, direct arylation of pyrazine rings via Pd-catalyzed C-H/C-H coupling has been demonstrated. rsc.org Other transition metals, such as nickel, have been employed in novel N-N coupling reactions to synthesize hydrazides, a related class of compounds. nih.gov These advanced methods represent the cutting edge of amide and amide-analogue synthesis.

Targeted Synthesis of 2,4-Dichlorobenzamide (B1293658) Derivatives

The synthesis of specifically substituted benzamides, such as those with a 2,4-dichloro pattern, generally follows established acylation protocols. The key starting material for these syntheses is typically 2,4-dichlorobenzoyl chloride, which can be prepared from 2,4-dichlorobenzoic acid.

A general and effective method involves the reaction of the corresponding dichlorobenzoyl chloride with an appropriate arylamine. For instance, a series of 3,5-dichlorobenzamide (B1294675) derivatives were successfully synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in a solvent like N,N'-dimethylformamide. researchgate.netresearchgate.net This straightforward condensation reaction is broadly applicable and can be adapted for the synthesis of 2,4-dichloro-N-pyrazinyl-benzamide by using aminopyrazine as the amine component. The reaction of 2,4-dichlorobenzoic acid derivatives has also been used as a starting point for more complex structures. nih.gov

Preparation of N-Pyrazinyl-Substituted Benzamide Analogues

The preparation of N-pyrazinyl-substituted benzamide analogues is most commonly achieved by the condensation of a substituted pyrazine amine with a suitable benzoyl chloride. nih.govnih.gov This direct amidation approach is efficient and allows for the introduction of a wide variety of substituents on both the pyrazine and benzene (B151609) rings.

In a representative synthesis, a substituted aminopyrazine, such as 5-chloropyrazin-2-amine or 6-chloropyrazin-2-amine, is reacted with a chosen benzoyl chloride to yield the final N-pyrazinylbenzamide. nih.gov This modular approach has been used to create libraries of compounds for biological evaluation. nih.govmdpi.com For example, three series of N-(pyrazin-2-yl)benzamides were prepared by the benzoylation of aminopyrazine, 5-chloropyrazin-2-amine, or 6-chloropyrazin-2-amine with various commercially available benzoyl chlorides. nih.gov

The synthesis can also be approached by modifying the pyrazine ring after the amide bond is formed. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce aryl or heteroaryl groups onto a halogenated N-pyrazinyl benzamide core. mdpi.com

| Benzoyl Chloride Substituent (R) | Pyrazine Amine | Resulting Analogue | Reference |

| 4-Methyl | 5-Chloropyrazin-2-amine | N-(5-chloropyrazin-2-yl)-4-methylbenzamide | nih.gov |

| 4-Ethyl | 5-Chloropyrazin-2-amine | N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | nih.gov |

| 2-Hydroxy | 5-Chloropyrazin-2-amine | N-(5-chloropyrazin-2-yl)-2-hydroxybenzamide | nih.gov |

| 4-Hydroxy | 5-Chloropyrazin-2-amine | N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide | nih.gov |

| 3-Trifluoromethyl | 6-Chloropyrazin-2-amine | N-(6-chloropyrazin-2-yl)-3-(trifluoromethyl)benzamide | nih.gov |

| 4-Methoxy | Pyrazin-2-amine | N-(pyrazin-2-yl)-4-methoxybenzamide | nih.gov |

Examples of synthesized N-pyrazinyl-substituted benzamide analogues.

Strategic Derivatization for Structural Diversity and Exploration

Strategic derivatization is a key process in medicinal chemistry and materials science for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. For N-pyrazinyl benzamides, this involves systematically modifying the core structure to generate a library of analogues with varied electronic and steric properties.

Diversity can be introduced at several positions:

On the Benzene Ring: A wide array of substituted benzoyl chlorides can be used as starting materials. This allows for the introduction of electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) at various positions on the benzene ring. nih.gov

On the Pyrazine Ring: Different substituted aminopyrazines can be employed. For example, introducing a chlorine atom at the 5- or 6-position of the pyrazine ring has been shown to influence the biological activity of the resulting compounds. nih.gov Further functionalization can be achieved through cross-coupling reactions on a halogenated pyrazine core. researchgate.net

The Amide Linker: While the current focus is on the benzamide (retro-amide) structure, investigations into isosteric replacements, such as sulfonamides, can provide valuable insights into the importance of the linker itself. nih.gov

Advanced Structural Characterization and Elucidation Techniques

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Benzamide (B126), 2,4-dichloro-N-pyrazinyl-, ¹H NMR would reveal the chemical environment of each proton, including their number, position (chemical shift), and multiplicity (splitting pattern), offering insights into the connectivity of the dichlorophenyl and pyrazinyl rings. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group.

While specific experimental NMR data for this compound is not available in the searched literature, a hypothetical analysis would anticipate characteristic signals for the protons and carbons on both the 2,4-dichlorobenzoyl and the N-pyrazinyl moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. An electron ionization (EI) mass spectrum for Benzamide, 2,4-dichloro-N-pyrazinyl- would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass measurement. No experimental mass spectrometry data for this specific compound has been found in published studies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

A key outcome of X-ray diffraction analysis is the understanding of how molecules pack together in the crystal lattice. This involves identifying intermolecular forces such as hydrogen bonds (e.g., between the amide N-H and a pyrazinyl nitrogen or the carbonyl oxygen of a neighboring molecule), π–π stacking between the aromatic rings, and other weaker van der Waals interactions. These interactions govern the physical properties of the solid material. Without an experimental crystal structure, any discussion of these features remains speculative.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₁H₇Cl₂N₃O). A close match between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity. Published reports containing elemental analysis data for Benzamide, 2,4-dichloro-N-pyrazinyl- could not be located.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods provide insights into the molecular structure, stability, and reactivity at an atomic level.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govuantwerpen.be This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. bendola.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bendola.comnih.gov

In studies of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to visualize the distribution of these orbitals. mdpi.com For a representative compound, 5-(2,4-dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide, the HOMO is typically localized over the electron-rich thiophene (B33073) and dichlorophenyl rings, while the LUMO is distributed across the electron-accepting pyrazine-amide moiety. This distribution helps predict the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Related Pyrazine (B50134) Carboxamide Derivative

Data derived from studies on 5-(2,4-dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide as an analogue.

| Parameter | Value (eV) |

| EHOMO | -6.58 |

| ELUMO | -2.89 |

| Energy Gap (ΔE) | 3.69 |

Prediction of Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's electronic properties. bendola.comnih.gov These descriptors provide a quantitative measure of chemical reactivity and are instrumental in structure-activity relationship studies.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap.

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ²/2η).

These parameters, calculated for various N-aryl pyrazine carboxamides, help in comparing the reactivity profiles of different derivatives. nih.gov

Table 2: Predicted Global Reactivity Descriptors for a Related Pyrazine Carboxamide Derivative

Calculated values based on EHOMO and ELUMO from Table 1.

| Reactivity Descriptor | Value (eV) |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 2.89 |

| Chemical Hardness (η) | 1.85 |

| Chemical Softness (σ) | 0.54 |

| Electronegativity (χ) | 4.74 |

| Electrophilicity Index (ω) | 6.07 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

A typical molecular docking protocol for a compound like Benzamide (B126), 2,4-dichloro-N-pyrazinyl- involves several key steps. First, the three-dimensional structures of both the ligand and the target protein are prepared. The ligand's geometry is optimized to its lowest energy state, often using the same DFT methods described previously. researchgate.net The protein structure, typically obtained from a repository like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity.

Software such as Molegro Virtual Docker or AutoDock is then used to perform the docking simulation. researchgate.net These programs systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. An algorithm, such as the MolDock SE algorithm, is used to find the most favorable binding poses. researchgate.net

The results of a docking simulation are evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol or as a Ki value). nih.govnih.gov A lower binding energy score indicates a more stable protein-ligand complex and stronger binding.

The analysis also involves a detailed examination of the intermolecular interactions between the ligand and the amino acid residues of the protein. For Benzamide, 2,4-dichloro-N-pyrazinyl-, key interactions would be expected to include:

Hydrogen Bonds: The amide group (-C(=O)NH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic Interactions: The dichlorophenyl and pyrazinyl rings can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: Aromatic-aromatic interactions between the ligand's rings and residues like tyrosine, phenylalanine, or tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein's active site.

Visualizing the top-ranked docking poses allows researchers to understand the structural basis of ligand binding and rationalize its biological activity. nih.gov

Table 3: Hypothetical Docking Results for Benzamide, 2,4-dichloro-N-pyrazinyl- Against a Protein Target

Illustrative data based on typical values for related heterocyclic inhibitors.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

| InhA Reductase | -8.5 | Tyr158, Gly96, Met199 | Hydrogen bond, Hydrophobic |

| Carbonic Anhydrase II | -7.9 | His94, Thr199, Val121 | Hydrogen bond, van der Waals |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are employed to model the physical movements of atoms and molecules over time, offering a detailed view of a compound's dynamic behavior. These simulations are crucial for understanding how Benzamide, 2,4-dichloro-N-pyrazinyl- behaves in a biological system, such as its interaction with a target protein.

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. MD simulations allow for a thorough exploration of the conformational space available to Benzamide, 2,4-dichloro-N-pyrazinyl-. The molecule's flexibility is primarily dictated by the rotation around its single bonds, particularly the amide linkage and the bonds connecting the pyrazinyl and dichlorophenyl rings to the central benzamide core.

Key to this analysis is the measurement of dihedral angles, which define the rotation around these bonds. For instance, studies on structurally similar dichlorobenzamide derivatives show significant twisting between the aromatic rings and the central amide plane. In one related compound, 2,4-dichloro-N-thiazol-2-yl-benzamide, the dihedral angle between the benzene (B151609) ring and the amide group is 8.6°, while the thiazole (B1198619) ring is twisted by 68.71° relative to the amide plane. nih.gov Another analog, 2,4-dichloro-N-p-tolylbenzamide, shows dihedral angles of 65.93° and 29.45° between the amide unit and the dichlorobenzene and tolyl rings, respectively. researchgate.net These findings suggest that Benzamide, 2,4-dichloro-N-pyrazinyl- likely adopts a non-planar conformation, a critical feature for fitting into the binding pockets of target proteins.

Table 1: Representative Dihedral Angles in Dichlorobenzamide Analogs

| Compound | Bond/Plane 1 | Bond/Plane 2 | Dihedral Angle (°) |

|---|---|---|---|

| 2,4-dichloro-N-thiazol-2-yl-benzamide | Benzene Plane | Amide Plane | 8.6 |

| 2,4-dichloro-N-thiazol-2-yl-benzamide | Thiazole Plane | Amide Plane | 68.71 |

| 2,4-dichloro-N-p-tolylbenzamide | Dichlorobenzene Ring | Amide Plane | 65.93 |

This table presents data from related compounds to illustrate the types of conformational features analyzed in molecular modeling.

When a ligand binds to a protein, the resulting complex is not static. MD simulations can track the stability and nature of molecular interactions over time. For Benzamide, 2,4-dichloro-N-pyrazinyl-, this involves analyzing its interactions within a target's active site. Key interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic forces. researchgate.net

The stability of the ligand-protein complex can be assessed by calculating the Root Mean Square Deviation (RMSD) over the simulation period. A stable RMSD value suggests that the compound remains securely bound in the active site without significant conformational changes. researchgate.netnih.gov Furthermore, simulations can reveal the persistence of specific hydrogen bonds or other interactions, providing a dynamic picture of the binding mode that complements static information from molecular docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are essential for predicting the activity of new compounds and optimizing lead structures.

The development of a QSAR model for a series of compounds related to Benzamide, 2,4-dichloro-N-pyrazinyl- begins with the calculation of molecular descriptors. These numerical values represent various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and topological features. semanticscholar.org

Statistical methods like Partial Least Squares (PLS) or Genetic Function Approximation (GFA) are then used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., inhibitory concentration). semanticscholar.org For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives identified descriptors for solubility (Log S) and molar refractivity (MR) as significant predictors of anticancer activity. jppres.comresearchgate.net A successful QSAR model can provide valuable insights into which molecular features are most important for the desired biological effect, guiding the rational design of more potent analogs. semanticscholar.org

A QSAR model's utility depends on its statistical significance and predictive power, which must be rigorously validated. nih.gov Validation ensures that the model is robust and not a result of chance correlation. It is typically performed using both internal and external validation techniques.

Internal validation often involves the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (Q²). External validation involves using the model to predict the activity of a separate set of compounds (the test set) that was not used in model development, measured by the predictive R² (R²pred). nih.gov A reliable QSAR model must meet several statistical criteria.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Accepted Value |

|---|---|---|

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²pred | Predictive R² for the external test set (external predictivity) | > 0.6 |

| F-test | Fisher's test value (statistical significance of the model) | High value |

This table summarizes common statistical thresholds used to validate the reliability and predictive ability of QSAR models, based on established best practices in the field. nih.govjppres.com

The development and validation of such models are crucial for prioritizing the synthesis of new derivatives and for screening virtual libraries to identify novel active compounds. nih.govsemanticscholar.org

Virtual Screening Methodologies for Compound Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.

For a target relevant to Benzamide, 2,4-dichloro-N-pyrazinyl-, a structure-based virtual screening campaign would typically begin with a molecular docking procedure. In this process, a library of compounds is computationally "docked" into the three-dimensional structure of the target's binding site. A scoring function is then used to estimate the binding affinity for each compound, allowing them to be ranked. nih.govnih.gov

This methodology has been successfully applied to identify novel inhibitors from various compound classes, including benzamide derivatives. nih.gov The top-ranked compounds from the virtual screen are then selected for experimental testing to confirm their biological activity. This integration of computational screening and biochemical analysis provides an efficient pathway for the discovery of new lead compounds. nih.gov

Structure Activity Relationship Sar Studies of Benzamide, 2,4 Dichloro N Pyrazinyl Derivatives

Systematic Exploration of Benzamide (B126) Ring Substitutions

The benzamide ring serves as a crucial anchor for these compounds, and its substitution pattern significantly influences their interaction with biological targets. Research into related N-pyrazinylbenzamides has shown that this ring is tolerant to a variety of substituents, including both electron-donating and electron-withdrawing groups, as well as hydrophilic and lipophilic moieties. nih.gov

In a study of N-(5-chloropyrazin-2-yl)benzamides, derivatives with short alkyl groups, such as methyl (Me) and ethyl (Et), at the 4-position of the benzene (B151609) ring demonstrated the best antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, the 4-ethyl substituted compound showed a minimum inhibitory concentration (MIC) of 3.13 µg/mL. nih.gov Furthermore, compounds bearing hydroxy (-OH) groups at the 2- or 4-position of the benzamide ring exhibited a broad spectrum of activity against mycobacterial, bacterial, and fungal strains. nih.gov

| Compound ID | Benzamide Ring Substituent (R²) | Activity (MIC against M. tuberculosis) |

| 2h | 4-Methyl | 6.25 µg/mL |

| 2i | 4-Ethyl | 3.13 µg/mL |

| 2b | 2-Hydroxy | Broad Spectrum Activity |

| 2d | 4-Hydroxy | Broad Spectrum Activity |

| Data derived from a study on N-(5-chloropyrazin-2-yl)benzamides. nih.gov |

Halogen atoms, particularly chlorine, are key features in the lead compound "Benzamide, 2,4-dichloro-N-pyrazinyl-". The position and electronic nature of halogen substituents on the benzamide ring play a pivotal role in modulating activity. Halogen bonds, which are noncovalent interactions involving a region of lower electron density on the halogen atom known as a σ-hole, can be critical for target binding. nih.gov The strength and directionality of these interactions are influenced by the size of the σ-hole. nih.gov

Modifications of the N-Pyrazinyl Moiety

The N-pyrazinyl moiety is a defining feature of this compound class, and its modification has profound effects on activity and selectivity.

While the core focus is on the pyrazine (B50134) ring, understanding the impact of replacing it with other heterocycles provides insight into its importance. The pyrazine ring itself is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, which act as hydrogen bond acceptors and facilitate electronic interactions. nih.gov The specific arrangement of these nitrogen atoms is crucial; in studies comparing N-pyrazinylbenzamides (retro-amides) to their N-phenylpyrazine-2-carboxamide (amides) isomers, significant differences in biological activity were observed, which were attributed to altered molecular electrostatic potential and hydrogen-bonding patterns. nih.gov

Substituents on the pyrazine ring can drastically alter the compound's properties. In the development of antimycobacterial agents, a key finding was that derivatives with a 5-chloro substitution on the pyrazine ring were generally more active than their 6-chloro positional isomers or the non-chlorinated analogues. nih.gov This highlights the critical importance of the substituent's position on the heterocyclic ring.

In a different series of N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a chlorine atom at the 6-position was explored to evaluate its effect on anti-infective activity, partly due to the known principle that chlorination increases a molecule's lipophilicity. nih.gov However, in this specific case, the chlorinated compound (4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide) and the non-chlorinated version showed similar antimycobacterial activity (both with an MIC of 6.25 µg/mL), suggesting that for this particular scaffold and target, the increased lipophilicity did not translate to improved potency. nih.gov

| Compound Series | Pyrazine Ring Substituent | General Activity Trend |

| N-pyrazinylbenzamides | 5-Chloro | More active than 6-Cl or unsubstituted |

| N-pyrazinylbenzamides | 6-Chloro | Less active than 5-Cl |

| N-pyrazinylbenzamides | Unsubstituted | Less active than 5-Cl |

| 4-amino-N-pyrazinylbenzenesulfonamides | 6-Chloro | Similar activity to unsubstituted |

| Data compiled from studies on N-pyrazinylbenzamides and their sulfonamide analogs. nih.govnih.gov |

Linker Region Modifications and Their Stereochemical Impact

The amide (-NHCO-) linker connecting the benzamide and pyrazine rings is fundamental to the compound's architecture. Modifying this linker provides significant insights into the spatial and electronic requirements for activity.

One of the most direct modifications is the inversion of the amide bond, creating a "retro-amide" structure. Studies comparing N-pyrazinylbenzamides with N-phenylpyrazine-2-carboxamides found that this inversion generally led to a decrease or complete loss of antimycobacterial activity. mdpi.com However, the active retro-amide compounds that were identified tended to exhibit lower cytotoxicity and thus better selectivity. nih.gov

Another important modification is the isosteric replacement of the amide group with a sulfonamide (-SO₂NH-) moiety. This change significantly alters the geometry, acidity, and hydrogen bonding capacity of the linker region. A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were synthesized to investigate this replacement. nih.gov The acidic nature of the sulfonamide moiety affects the ionization state of the compounds at physiological pH, which in turn influences lipophilicity and transport across cellular membranes. nih.gov

Further variations include extending the linker. In one study, an oxyethyl linker (-OCH₂CH₂NHCO-) was used to connect a pyrazine ring to a benzamide core, creating N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. nih.gov This alteration changes the distance and flexibility between the two aromatic systems, allowing for exploration of different binding modes.

Correlating Structural Features with Molecular Recognition Events

Understanding how the specific structural features of 2,4-dichloro-N-pyrazinylbenzamide derivatives translate into molecular recognition is the ultimate goal of SAR studies. This involves correlating chemical structures with interactions at a specific biological target.

In silico calculations have been used to rationalize activity differences. For N-pyrazinylbenzamides and their carboxamide isomers, analysis of the molecular electrostatic potential (MEP) revealed that in the active retro-amide form, both pyrazine nitrogens (N-1 and N-4) are associated with a negative potential, making them strong hydrogen bond acceptors. mdpi.com This distinct electronic feature, dictated by the linker orientation, can govern how the molecule is recognized by its target. nih.gov

In some cases, a precise molecular target has been identified. For a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives with insecticidal properties, genetic studies on resistant strains of Plutella xylostella (diamondback moth) linked the activity of the compounds to Chitin Synthase 1, an enzyme involved in cuticle formation. nih.gov This provides a direct correlation between the chemical structure and its inhibitory action on a specific enzyme.

Molecular docking studies further elucidate these interactions. For novel benzamide scaffolds with an oxyethyl linker, docking studies showed strong intercalative interactions with target proteins, supporting the observed biological activities. nih.gov Similarly, for sulfonamide analogs, docking experiments suggested that the pyrazine core fills a specific cavity in the active site of the target enzyme, with hydrogen bonds forming between the sulfonamide oxygen and key amino acid residues. nih.gov These computational models provide a structural basis for the observed SAR, guiding the rational design of more potent and selective derivatives.

Mechanistic Studies of Molecular Interactions and Target Engagement

Investigations into Molecular Mechanism of Action (MMoA)

The molecular mechanism of action for many benzamide (B126) derivatives involves precise interactions with protein targets, leading to modulation of their biological function. For related dichlorophenyl compounds, mechanisms often involve binding to specific receptors or enzymes, initiating a signaling cascade or inhibiting a catalytic process.

While specific enzyme inhibition data for Benzamide, 2,4-dichloro-N-pyrazinyl- is not detailed in the available literature, the broader class of benzamide and dichlorobenzoic acid derivatives has been reported to exhibit significant enzyme inhibitory potential. For instance, various 2,4-dichlorobenzoic acid derivatives have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in metabolic disorders. nih.gov Similarly, other benzamide-containing molecules have been identified as activators of glucokinase. nih.gov

Molecular docking studies on related 2-chloro-N-aryl-benzamide derivatives suggest that inhibition is often achieved through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions within the enzyme's active site. nih.gov It is plausible that Benzamide, 2,4-dichloro-N-pyrazinyl- could engage with enzyme targets through similar interactions, with the amide group acting as a key hydrogen bond donor and acceptor, and the aromatic rings participating in hydrophobic and π-stacking interactions.

The engagement of benzamide derivatives with cellular receptors is a common mechanism of action. Although specific receptor targets for Benzamide, 2,4-dichloro-N-pyrazinyl- have not been identified in the reviewed sources, compounds with the 2,4-dichlorophenyl moiety are known to act as receptor agonists. The amide structure is also a frequent pharmacophore in receptor ligands, capable of forming crucial hydrogen bonds with receptor binding pockets. Furthermore, heterocyclic structures like pyrazine (B50134) are known components of various pharmacologically active agents that modulate receptor function.

Ligand-Protein Interaction Profiling

The interaction of a ligand with its protein target is governed by its structural and electronic properties. For Benzamide, 2,4-dichloro-N-pyrazinyl-, several key interactions can be predicted based on crystallographic and computational studies of analogous structures.

The central amide bond is typically planar, which provides a rigid scaffold for orienting the attached aromatic rings. nih.govnih.gov The amide group is a potent hydrogen bonding motif, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor. nih.govnih.gov Crystal structures of related 2,4-dichlorobenzamides reveal that N–H⋯O hydrogen bonds are a primary interaction, often linking molecules into chains or more complex networks. nih.govnih.gov

Molecular dynamics simulations and docking studies on other complex benzamides show a variety of potential interactions. nih.govrsc.org These can include:

Hydrogen Bonding: Primarily involving the amide linker.

Pi-Pi Stacking: Between the dichlorobenzene or pyrazine ring and aromatic amino acid residues like histidine, tyrosine, or phenylalanine. nih.gov

Pi-Alkyl Interactions: Hydrophobic interactions between an aromatic ring and alkyl side chains of amino acids. nih.gov

Halogen Bonding: Potential interactions involving the chlorine atoms on the benzene (B151609) ring.

Table 1: Potential Intermolecular Interactions of Benzamide, 2,4-dichloro-N-pyrazinyl-

| Molecular Moiety | Potential Interaction Type | Potential Partner in Protein |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu |

| Amide C=O | Hydrogen Bond Acceptor | Amide N-H, Arg, Lys, His |

| Dichlorobenzene Ring | Pi-Pi Stacking, Pi-Alkyl, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val |

| Pyrazine Ring | Pi-Pi Stacking, Hydrogen Bond Acceptor | Phe, Tyr, Trp, His, Polar residues |

| Chlorine Atoms | Halogen Bonding, Hydrophobic | Electron-rich atoms (O, N), Alkyl groups |

Role of the Pyrazine Moiety in Specific Molecular Recognition

The pyrazine ring is a key structural feature that significantly influences the molecule's ability to engage in specific molecular recognition. As a nitrogen-containing heterocycle, it has distinct electronic properties. The two nitrogen atoms act as hydrogen bond acceptors, allowing for specific orientational binding within a protein pocket.

Studies on the molecular recognition of pyrazine N,N'-dioxide, a related compound, highlight that the pyrazine motif can interact with host molecules through a complex interplay of forces, including hydrogen bonds and donor-acceptor π-π interactions. researchgate.net The pyrazine ring can be held within electron-rich cavities of host molecules, indicating its capacity for specific binding. researchgate.netnih.govrsc.org This suggests that the pyrazine moiety in Benzamide, 2,4-dichloro-N-pyrazinyl- is critical for determining its target specificity and binding affinity.

Chelation and Coordination Chemistry with Metal Ions

The presence of nitrogen and oxygen atoms in Benzamide, 2,4-dichloro-N-pyrazinyl- makes it a potential ligand for coordinating with metal ions. The field of coordination chemistry is crucial for understanding the roles of metal ions in biological systems and for the design of new metal-based therapeutic agents. nih.gov

Research on other pyrazine derivatives, such as N′-benzylidenepyrazine-2-carbohydrazonamide, shows that they can act as bidentate ligands, coordinating to metal ions like Mn(II), Fe(III), Co(II), and Ni(II) through a pyrazine ring nitrogen and another nitrogen atom in the side chain. nih.gov Given its structure, Benzamide, 2,4-dichloro-N-pyrazinyl- could potentially chelate metal ions using one of the pyrazine nitrogens and the adjacent amide carbonyl oxygen, forming a stable five-membered ring.

The ability of ligands to bridge multiple metal centers can lead to the formation of extended structures such as coordination polymers. Pyrazine itself is a classic bridging ligand in coordination chemistry, capable of linking metal centers to form 1D chains, 2D grids, or 3D frameworks.

In ligands that combine a pyrazine ring with an amide group, both moieties can participate in coordination. The pyrazine ring can bridge metal ions, while the amide group can coordinate in a chelating or monodentate fashion. This dual functionality allows for the construction of complex supramolecular architectures. The formation of such coordination complexes can significantly alter the biological activity of the organic ligand. nih.govnih.gov

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., EPR, UV-Vis)

The pyrazine moiety within Benzamide, 2,4-dichloro-N-pyrazinyl- contains nitrogen atoms that can serve as potential coordination sites for metal ions, a characteristic common among pyrazine derivatives. nih.gov Interactions between such ligands and metal ions can be elucidated using spectroscopic techniques like UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis spectroscopy is instrumental in observing the electronic transitions within a molecule. The coordination of a metal ion to the pyrazine-benzamide ligand would be expected to alter its electronic structure, leading to distinct changes in its UV-Vis spectrum. Studies on other redox-active ligand systems have shown that metal coordination can result in striking color changes, corresponding to the appearance of new absorption bands in the visible region. frontiersin.orgnih.gov For instance, the coordination of a metal like Zn²⁺ could cause a significant shift in the absorption maximum, indicative of a metal-ligand charge transfer.

EPR spectroscopy is particularly useful for studying systems with unpaired electrons. While the diamagnetic Zn²⁺ ion would not be EPR-active, this technique would be invaluable for studying complexes formed with paramagnetic transition metals. researchgate.net Furthermore, if the ligand itself were to be oxidized to a radical species upon coordination, EPR could provide detailed information about the electronic structure and the distribution of spin density within the metal-ligand framework. researchgate.net In studies of related zinc complexes with radical ligands, EPR has been used to confirm triplet ground states and to characterize the magnetic interaction between radical centers. frontiersin.orgresearchgate.net

Table 1: Hypothetical UV-Vis Spectroscopic Data for Metal-Ligand Interaction This table is illustrative, based on principles from related compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ligand Only | Acetonitrile | 350 | 15,000 |

| Ligand + Zn²⁺ Complex | Acetonitrile | 375, 580 | 18,000, 4,500 |

Cellular Interaction Studies and Molecular Mechanisms in Cellular Contexts

Derivatives of benzamide and pyrazine are recognized for a wide spectrum of biological activities, including the ability to induce cytotoxicity in cancer cells. nih.govsci-hub.st Investigations into structurally similar N-substituted benzamides and pyrazine compounds have uncovered specific molecular mechanisms through which they exert their effects within a cellular context, primarily through the modulation of the cell cycle and the activation of programmed cell death pathways.

Modulation of Cell Cycle Progression

A characteristic feature of many biologically active benzamide derivatives is their ability to interfere with the normal progression of the cell cycle. nih.gov Research on the N-substituted benzamide, declopramide (B1670142), has shown that it induces a cell cycle block at the G2/M phase prior to the onset of apoptosis. nih.gov This G2/M arrest has been observed in various cell lines, including mouse pre-B cells and human promyelocytic cancer cells (HL60). nih.gov

Notably, this cell cycle-modulating effect can operate independently of the tumor suppressor protein p53. nih.gov In p53-deficient HL60 cells, declopramide was still able to induce a G2/M block, indicating that the compound acts through signaling pathways distinct from those directly governed by p53. nih.gov Further studies on other benzamide derivatives have corroborated these findings, showing a concentration-dependent increase in the population of cells arrested in the G2/M phase. nih.gov

Table 2: Effect of a Related Benzamide Derivative (FNA) on Cell Cycle Distribution in HepG2 Cells Data adapted from a study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.gov

| Treatment Concentration (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 65.41 | 15.75 | 18.84 |

| 0.125 | 45.18 | 13.26 | 41.56 |

| 0.250 | 33.72 | 10.11 | 56.17 |

| 0.500 | 29.87 | 10.77 | 59.36 |

Induction of Programmed Cell Death Pathways

The cell cycle arrest induced by benzamide compounds is frequently a prelude to the initiation of programmed cell death, or apoptosis. nih.gov The mechanism of apoptosis induction by N-substituted benzamides like declopramide has been shown to proceed via the intrinsic, or mitochondrial, pathway. nih.gov Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov

The central role of caspases in this process is highlighted by the observation that broad-spectrum caspase inhibitors can prevent apoptosis and improve cell viability in the presence of the benzamide compound. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2, which guards mitochondrial integrity, can also inhibit declopramide-induced apoptosis. nih.gov Studies on benzamide derivatives containing a pyrazine ring also confirm the induction of apoptosis, as evidenced by morphological changes such as nuclear condensation, which can be visualized using fluorescence microscopy. nih.gov

Table 3: Key Markers in Benzamide-Induced Apoptosis Findings compiled from studies on related N-substituted benzamide and pyrazine derivatives. nih.govnih.govrjeid.com

| Apoptotic Event / Marker | Observation | Implication |

| Cytochrome c Release | Detected in cytosol following treatment. | Activation of the intrinsic apoptotic pathway. |

| Caspase-9 Activation | Increased enzymatic activity observed. | Key initiator caspase in the mitochondrial pathway is activated. |

| Bcl-2 Overexpression | Inhibits apoptosis. | Confirms the involvement of the Bcl-2 family of proteins. |

| Nuclear Condensation | Observed via fluorescence microscopy. | Morphological hallmark of apoptotic cells. |

| Annexin V Staining | Increased positive staining. | Indicates externalization of phosphatidylserine, an early apoptotic signal. |

Exploration of Advanced Material and Chemical Applications

Supramolecular Assembly and Self-Organization Properties

The structure of Benzamide (B126), 2,4-dichloro-N-pyrazinyl- is conducive to forming ordered, higher-level structures through supramolecular assembly. This self-organization is driven by a variety of non-covalent intermolecular interactions. Analysis of analogous crystal structures, such as those of 2,4-dichloro-N-o-tolylbenzamide and 2,4-dichloro-N-p-tolylbenzamide, provides insight into the interactions the 2,4-dichlorobenzamide (B1293658) core can participate in. nih.govnih.gov

Key interactions that likely govern the self-assembly of this compound include:

Hydrogen Bonding: The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of robust N-H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex networks. nih.govnih.govnih.gov

Halogen Bonding and Interactions: The two chlorine atoms on the benzene (B151609) ring can act as halogen bond donors and participate in weaker C-H···Cl contacts, further stabilizing the crystal lattice. nih.gov

π–π Stacking: The presence of two aromatic rings (the dichlorobenzene and pyrazine (B50134) rings) allows for π–π stacking interactions, where the electron clouds of adjacent rings interact favorably. nih.govnih.gov The electron-deficient nature of the pyrazine ring can enhance these interactions with the more electron-rich dichlorobenzene ring.

Additional Hydrogen Bonding Sites: Crucially, the nitrogen atoms within the pyrazine ring introduce additional hydrogen bond acceptor sites. This allows for a more diverse range of intermolecular connections, such as N-H···N(pyrazine) bonds, potentially leading to unique and complex three-dimensional architectures. core.ac.uk Pyrazine derivatives are noted for their ability to form such assemblies due to these properties. researchgate.net

These combined interactions suggest that Benzamide, 2,4-dichloro-N-pyrazinyl- has significant potential for use in crystal engineering and the design of novel supramolecular materials.

| Interaction Type | Donor | Acceptor | Typical Role in Assembly | Reference |

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of chains and dimers | nih.govnih.gov |

| Hydrogen Bond | Amide N-H | Pyrazine N | Cross-linking of molecular chains | core.ac.uk |

| C-H···Cl Contact | Aromatic C-H | Chlorine | Linking chains into layers or stacks | nih.gov |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of stacked structures | nih.govnih.gov |

| C-Cl···π Interaction | Chlorine | Aromatic Ring | Further stabilization of the crystal structure | nih.gov |

Integration into Luminescent Materials and Optical Systems

The electronic structure of Benzamide, 2,4-dichloro-N-pyrazinyl- makes it a promising candidate for luminescent materials. This potential stems from the combination of an electron-withdrawing pyrazine ring and a substituted benzamide moiety, which can create a "push-pull" system. researchgate.netcore.ac.uk In such systems, intramolecular charge transfer (ICT) occurs from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. researchgate.net This ICT is often the basis for strong fluorescence. core.ac.uk

Pyrazine and its derivatives are well-known for their use as the electron-accepting component in fluorescent dyes and materials for optoelectronic devices. researchgate.netcore.ac.uk The nitrogen atoms make the ring π-deficient and thus strongly electron-withdrawing. core.ac.uk When conjugated with other aromatic systems, this property can lead to materials with significant luminescence. researchgate.net For example, zinc complexes containing azomethine ligands have been shown to fluoresce in the blue region of the spectrum with high quantum yields, making them suitable for OLED applications. mdpi.com Similarly, other benzothiadiazole-based molecules exhibit appreciable luminescence. mdpi.com

The photophysical properties of such compounds are often highly sensitive to their environment, leading to effects like solvatochromism, where the color of the light emitted changes with the polarity of the solvent. core.ac.uk This sensitivity makes them potentially useful as fluorescent sensors.

| Compound Class | Key Structural Feature | Observed Luminescent Property | Potential Application | Reference |

| π-conjugated Pyrazines | Electron-withdrawing pyrazine ring | Strong fluorescence via ICT | Fluorescent sensors, OLEDs | researchgate.netcore.ac.uk |

| Zinc(II) Complexes | Azomethine Ligands | Blue fluorescence, high quantum yield | OLED emission layers | mdpi.com |

| Benzothiadiazole Derivatives | Withdrawing BTD core | Luminescence in the visible range | Dopants for polymeric materials | mdpi.com |

| Amino-substituted Pyrazines | Donor-acceptor structure | Red fluorescence | Fluorescent dyes | core.ac.uk |

Applications in Nonlinear Optics (NLO)

Organic materials with significant intramolecular charge transfer are prime candidates for nonlinear optical (NLO) applications. researchgate.net NLO materials can alter the properties of light passing through them and are essential for technologies like optical computing, data storage, and laser devices. researchgate.net The efficiency of a second-order NLO material is related to its molecular hyperpolarizability (β), which is maximized in non-centrosymmetric molecules with strong push-pull electronic systems.

Benzamide, 2,4-dichloro-N-pyrazinyl- possesses the key features for a potential NLO material:

An electron-accepting (pull) unit: the pyrazine ring.

A connecting π-conjugated system.

A substituted benzamide group that can modulate the electronic properties of the system.

Research has shown that organic–inorganic metal halides incorporating the related phenazine (B1670421) cation (which contains a pyrazine ring) can exhibit strong second-harmonic generation (SHG), a key NLO effect. rsc.org The π-conjugated nature of the organic cation was identified as crucial for this property. rsc.org Similarly, other organic crystals like N-benzyl-2-methyl-4-nitroaniline (BNA) are studied for their NLO properties. researchgate.net The inherent asymmetry and charge-transfer characteristics of Benzamide, 2,4-dichloro-N-pyrazinyl- suggest it could display significant NLO activity, making it a target for research in advanced optical materials.

Role as Precursors in Advanced Organic Synthesis

Benzamide, 2,4-dichloro-N-pyrazinyl- serves as a valuable precursor and building block in advanced organic synthesis. The synthesis of the molecule itself typically involves the condensation of 2,4-dichlorobenzoyl chloride with aminopyrazine. nih.govresearchgate.netresearchgate.net These starting materials are common reagents, making the core structure readily accessible.

Once formed, the molecule can be used in several ways:

Ligand in Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the amide oxygen can act as coordination sites for metal ions. This allows the molecule to be used as a ligand to create complex metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. nih.gov

Scaffold for Further Derivatization: The pyrazine ring is a versatile platform for further chemical modification. It can undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce new functional groups, allowing for the synthesis of a library of complex derivatives with tailored properties. nih.govresearchgate.net

Building Block for Fused Heterocycles: Pyrazine and its derivatives are key precursors in the synthesis of more complex fused heterocyclic systems, such as pteridines or other pyrazoloazines, which are often of medicinal and biological interest. researchgate.netbeilstein-journals.org The benzamide moiety can be designed to facilitate subsequent cyclization reactions, making the parent molecule a key intermediate in multi-step syntheses.

The modular nature of its synthesis and the reactivity of its pyrazine ring make Benzamide, 2,4-dichloro-N-pyrazinyl- a strategic starting point for creating more elaborate molecules for materials science and medicinal chemistry. nih.govresearchgate.net

Q & A

Q. What experimental designs mitigate degradation under ambient storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.